Ruxolitinib

Catalog No.
S519748
CAS No.
941678-49-5
M.F
C17H19F3N2O
M. Wt
306.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruxolitinib

CAS Number

941678-49-5

Product Name

Ruxolitinib

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H19F3N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1

InChI Key

FRRHMLGKNPFRKT-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Solubility

Soluble in aqueous buffers across a pH of 1-8
In water, 100.8 mg/L at 25 °C (est)

Synonyms

1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea, AU1235

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Description

The exact mass of the compound Ruxolitinib is 324.1449 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in aqueous buffers across a ph of 1-8in water, 100.8 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Ruxolitinib in Myeloproliferative Neoplasms (MPN)

Ruxolitinib has been extensively studied as a treatment for myeloproliferative neoplasms (MPN), a group of bone marrow cancers. Its primary mechanism of action involves inhibiting Janus kinase (JAK) 1 and 2, which are enzymes involved in cell signaling pathways important for MPN development and progression [].

Clinical trials have demonstrated Ruxolitinib's efficacy in treating myelofibrosis, a type of MPN characterized by bone marrow scarring and splenomegaly (enlarged spleen). Pivotal Phase III trials, COMFORT-I and COMFORT-II, showed significant reductions in spleen size and improvements in patient-reported symptoms compared to placebo or best available treatment [, ]. These findings led to the approval of Ruxolitinib for the treatment of myelofibrosis.

Research is ongoing to explore the use of Ruxolitinib in other MPNs, such as polycythemia vera (increased red blood cell count) and essential thrombocythemia (elevated platelet count). However, further studies are needed to determine its long-term efficacy and safety profile in these specific contexts [].

Ruxolitinib in Atopic Dermatitis

Beyond MPNs, Ruxolitinib is being investigated for its potential in treating atopic dermatitis (AD), a chronic inflammatory skin condition. A topical formulation of Ruxolitinib cream has shown promising results in clinical trials. Studies suggest that Ruxolitinib cream effectively reduces inflammation and itch in patients with moderate AD []. This application targets JAK-STAT signaling pathways believed to be involved in the inflammatory response associated with AD [].

Ruxolitinib is a first-in-class tyrosine kinase inhibitor (TKI) originally developed by Incyte Corporation []. It was approved by the FDA in 2011 for the treatment of myelofibrosis (MF), a rare bone marrow cancer []. Ruxolitinib's significance lies in its ability to target specific signaling pathways involved in MF, offering a novel therapeutic approach for this previously challenging disease.


Molecular Structure Analysis

Ruxolitinib possesses a unique heterocyclic structure containing a pyrazolopyrimidine core []. This core structure is linked to various functional groups, including a fluorophenyl moiety and a dimethylamine tail []. Key features of its structure include:

  • Hydrogen bond acceptors and donors: These groups facilitate interactions with other molecules, potentially influencing its binding to target proteins [].
  • Aromatic rings: These rings contribute to the molecule's hydrophobicity, affecting its solubility and potentially its interaction with cellular membranes [].

The specific arrangement of these features is believed to be crucial for ruxolitinib's inhibitory activity towards its target kinases [].


Chemical Reactions Analysis

The detailed synthesis of ruxolitinib is proprietary information. However, scientific literature describes several multi-step synthetic routes to achieve this molecule []. These routes typically involve the formation of the pyrazolopyrimidine core followed by attachment of the other functional groups.


Physical And Chemical Properties Analysis

Ruxolitinib is a yellow crystalline powder with a reported melting point of around 290°C. It has limited solubility in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO). The stability of ruxolitinib is generally good, with a shelf life of several years when stored under recommended conditions.

Ruxolitinib's primary mechanism of action involves inhibiting Janus kinase (JAK) enzymes, specifically JAK1 and JAK2 []. JAKs are involved in various cellular signaling pathways that play a role in blood cell production and inflammation []. In myelofibrosis, mutations in JAK2 contribute to abnormal blood cell production and fibrosis (scarring) of the bone marrow []. By inhibiting JAKs, ruxolitinib can help to normalize these pathways and reduce symptoms associated with MF [].

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Colorless oil

XLogP3

2.1

Exact Mass

324.1449

LogP

log Kow = 2.09 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

82S8X8XX8H

Use and Manufacturing

Ruxolitinib is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Treatment of intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera (post-PV) myelofibrosis and post-essential thrombocythemia (post-ET) myelofibrosis. [Lexicomp] Myeolofibrosis is the proliferation of abnormal bone marrow stem cells which cause fibrosis (the excessive formation of connective tissue).
FDA Label
Myelofibrosis (MF)Jakavi is indicated for the treatment of disease-related splenomegaly or symptoms in adult patients with primary myelofibrosis (also known as chronic idiopathic myelofibrosis), post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis.Polycythaemia vera (PV)Jakavi is indicated for the treatment of adult patients with polycythaemia vera who are resistant to or intolerant of hydroxyurea.

Livertox Summary

Ruxolitinib is a Janus kinase inhibitor that is used in the treatment of intermediate or high risk myelofibrosis. Ruxolitinib is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been linked to cases of clinically apparent idiosyncratic acute liver injury but has been shown to be a cause of reactivation of hepatitis B.
Tofacitinib is an oral, small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis. Tofacitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has yet to be linked to cases of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents
Antirheumatic Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ruxolitinib is included in the database.
Jakafi is indicated for treatment of patients with polycythemia vera who have had an inadequate response to or are intolerant of hydroxyurea. /Included in US product label/
Jakafi is indicated for treatment of patients with intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis and post-essential thrombocythemia myelofibrosis. /Included in US product label/
Ruxolitinib phosphate is used for the treatment of intermediate- or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis. Ruxolitinib is designated an orphan drug by the US Food and Drug Administration (FDA) for use in the treatment of these conditions.
Ruxolitinib, a Janus kinase (JAK) 1 and 2 inhibitor, was shown to have a clinical benefit in patients with polycythemia vera in a phase 2 study. We conducted a phase 3 open-label study to evaluate the efficacy and safety of ruxolitinib versus standard therapy in patients with polycythemia vera who had an inadequate response to or had unacceptable side effects from hydroxyurea. We randomly assigned phlebotomy-dependent patients with splenomegaly, in a 1:1 ratio, to receive ruxolitinib (110 patients) or standard therapy (112 patients). The primary end point was both hematocrit control through week 32 and at least a 35% reduction in spleen volume at week 32, as assessed by means of imaging. The primary end point was achieved in 21% of the patients in the ruxolitinib group versus 1% of those in the standard-therapy group (P<0.001). Hematocrit control was achieved in 60% of patients receiving ruxolitinib and 20% of those receiving standard therapy; 38% and 1% of patients in the two groups, respectively, had at least a 35% reduction in spleen volume. A complete hematologic remission was achieved in 24% of patients in the ruxolitinib group and 9% of those in the standard-therapy group (P=0.003); 49% versus 5% had at least a 50% reduction in the total symptom score at week 32. In the ruxolitinib group, grade 3 or 4 anemia occurred in 2% of patients, and grade 3 or 4 thrombocytopenia occurred in 5%; the corresponding percentages in the standard-therapy group were 0% and 4%. Herpes zoster infection was reported in 6% of patients in the ruxolitinib group and 0% of those in the standard-therapy group (grade 1 or 2 in all cases). Thromboembolic events occurred in one patient receiving ruxolitinib and in six patients receiving standard therapy. In patients who had an inadequate response to or had unacceptable side effects from hydroxyurea, ruxolitinib was superior to standard therapy in controlling the hematocrit, reducing the spleen volume, and improving symptoms associated with polycythemia vera.

Pharmacology

The mean half-maximal inhibitory concentration (IC50) for JAK 1 and JAK 2 are 2.8 nmol/L and 3.3 nmol/L respectively. After administration of ruxolitinib, a decrease in levels of phosphorylated STAT (marker for JAK activity) in a dose-dependent manner can be observed. Pharmacodynamic resistance has not been observed.
Ruxolitinib is an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.

ATC Code

L01XE18
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE18 - Ruxolitini

Mechanism of Action

Ruxolitinib is a kinase inhibitor that is selective for the Janus Associated Kinases (JAK) 1 and 2. These kinases are responsible for the mediation of cytokine and growth factor signalling which in turn effect immune function and hematopoiesis. The signalling process involves signal transducers and transcription activators (STAT) which modulate gene expression. Patients with myelofibrosis have abnormal JAK1 and JAK2 activity thus ruxolitinib works to regulate this.
... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate.
Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Vapor Pressure

1.27X10-10 mm Hg at 25 °C (est)

Other CAS

941678-49-5

Associated Chemicals

Ruxolitinib phosphate; 1092939-17-7

Wikipedia

Ruxolitinib

Drug Warnings

Ruxolitinib can cause adverse hematologic reactions, including thrombocytopenia, anemia, and neutropenia. A complete blood cell count (CBC) must be performed before initiating therapy with ruxolitinib.
Patients should be assessed for the risk of developing serious bacterial, mycobacterial, fungal, and viral infections. Active serious infections should have resolved prior to initiating therapy with ruxolitinib. Clinicians should carefully observe patients receiving ruxolitinib for signs and symptoms of infection and should promptly initiate appropriate treatment.
Herpes zoster infection occurred in 1.9% of patients receiving ruxolitinib in a clinical study. Clinicians should inform patients about the early signs and symptoms of herpes zoster and advise patients to seek treatment as soon as possible for this condition.
Following interruption or discontinuance of ruxolitinib therapy, symptoms of myelofibrosis generally return to pretreatment levels within approximately 1 week. Withdrawal manifestations, characterized by acute relapse of disease symptoms, accelerated splenomegaly, worsening of cytopenias, and occasional hemodynamic decompensation (including septic shock-like syndrome with severe hypoxia, hypotension, fever, and confusion), have been reported in some patients following discontinuance of ruxolitinib. Some experts recommend that ruxolitinib dosage should be tapered gradually over a 2-week period under close medical supervision.
For more Drug Warnings (Complete) data for RUXOLITINIB (9 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of ruxolitinib is approximately 3 hours and the mean half-life of its metabolites is approximately 5.8 hours.
The mean half-life of ruxolitinib following a single oral dose is approximately 3 hours, and the mean half-life of ruxolitinib and its metabolites is approximately 5.8 hours.

Use Classification

Human drugs -> Jakavi -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)

Methods of Manufacturing

The starting material 4-chloropyrrolo[2,3-b]pyrimidine, prepared from the unsubstituted heterocycle by reaction first with m-chloroperbenzoic acid to give the N-oxide and then with mesyl chloride, is N-protected and thereafter converted to the 4-(pyrrol-4-yl) derivative by a Suzuki-Miyaura coupling with the pyrazole-4-pinacol borate. With 3-cyclopentylacrylonitrile in acetonitrile the pyrrolyl-NH group is then substituted and yields the racemic N-protected precursor molecule of ... /ruxolitinib/, which is resolved by preparative HPLC and finally deprotected.
Preparation: J. D. Rogers et al., World Intellectual Property Organization patent 07070514; J. D. Rogers, S. Shepard, United States of America patent 7598257 (2007, 2009 both to Incyte).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly sealed in cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Recommended storage temperature: Store at -20 °C.

Interactions

Fluconazole: The AUC of ruxolitinib is predicted to increase by approximately 100% to 300% following concomitant administration with the combined CYP3A4 and CYP2C9 inhibitor fluconazole at doses of 100 mg to 400 mg once daily, respectively. Avoid the concomitant use of Jakafi with fluconazole doses of greater than 200 mg daily.
Concomitant administration of ruxolitinib (single 50-mg dose) with rifampin (600 mg once daily for 10 days) decreased ruxolitinib peak plasma concentrations and AUC by 32 and 61%, respectively. No dosage adjustment is recommended when ruxolitinib is administered with a CYP3A4 inducer.
Concomitant administration of ruxolitinib (single 10-mg dose) with erythromycin (500 mg twice daily for 4 days) increased ruxolitinib peak plasma concentrations and AUC by 8 and 27%, respectively. No dosage adjustment is recommended when ruxolitinib is administered with weak or moderate CYP3A4 inhibitors (e.g., erythromycin). In patients receiving a stable dosage of ruxolitinib, clinicians should use caution when initiating treatment with a moderate CYP3A4 inhibitor, especially in patients with low platelet counts.
Concomitant administration of ruxolitinib (single 10-mg dose) with ketoconazole (200 mg twice daily for 4 days) increased peak plasma concentrations and AUC of ruxolitinib by 33 and 91%, respectively. Half-life of ruxolitinib also was prolonged from 3.7 to 6 hours with concomitant use of ketoconazole. Dosage reduction is recommended when ruxolitinib is administered with potent CYP3A4 inhibitors (e.g., ketoconazole).
Concomitant use of ruxolitinib with potent inhibitors of CYP3A4 (e.g., boceprevir, clarithromycin, conivaptan, grapefruit juice, indinavir, itraconazole, ketoconazole, lopinavir/ritonavir, mibefradil [no longer commercially available in the US], nefazodone, nelfinavir, posaconazole, ritonavir, saquinavir, telaprevir, telithromycin, voriconazole) has resulted in increased peak plasma concentrations and area under the serum concentration-time curve (AUC) of ruxolitinib. Dosage reduction of ruxolitinib is recommended when the drug is used concomitantly with potent CYP3A4 inhibitors.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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